molecular formula C9H18O3 B1444445 (4,4-Dimethoxycyclohexyl)methanol CAS No. 758716-89-1

(4,4-Dimethoxycyclohexyl)methanol

Cat. No. B1444445
CAS RN: 758716-89-1
M. Wt: 174.24 g/mol
InChI Key: PXFYBMNWJONODH-UHFFFAOYSA-N
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Description

“(4,4-Dimethoxycyclohexyl)methanol” is a chemical compound with the molecular formula C9H18O3 . It has an average mass of 174.237 Da and a monoisotopic mass of 174.125595 Da . The compound is also known by its IUPAC name, Cyclohexanemethanol, 4,4-dimethoxy- .


Molecular Structure Analysis

The InChI code for “(4,4-Dimethoxycyclohexyl)methanol” is 1S/C9H18O3/c1-11-9(12-2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 . This indicates the compound’s molecular structure and arrangement of atoms.


Physical And Chemical Properties Analysis

“(4,4-Dimethoxycyclohexyl)methanol” has a density of 1.0±0.1 g/cm3, a boiling point of 234.8±10.0 °C at 760 mmHg, and a flash point of 95.8±19.0 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 39 Å2 .

Scientific Research Applications

Organic Synthesis

(4,4-Dimethoxycyclohexyl)methanol: is used as an intermediate in organic synthesis. Its structure, featuring two methoxy groups and a secondary alcohol, makes it a versatile building block for constructing complex organic molecules. It can be used to synthesize various pharmaceuticals, agrochemicals, and polymers by providing a cyclohexyl backbone with pendant functional groups that can undergo further chemical transformations .

Drug Synthesis

This compound finds application in the synthesis of drug molecules. Its dimethoxy groups can be manipulated to create ether linkages, which are common in drug molecules for their stability and resistance to metabolic breakdown. The cyclohexyl ring can be incorporated into the drug’s core structure, influencing its three-dimensional shape and, consequently, its interaction with biological targets.

Material Science

In material science, (4,4-Dimethoxycyclohexyl)methanol can be used to modify the properties of materials. For instance, it can be involved in the production of polymers where the cyclohexyl structure imparts rigidity, while the methoxy groups can increase solubility or alter the polymer’s interaction with other substances.

Catalyst Design

The secondary alcohol group in (4,4-Dimethoxycyclohexyl)methanol allows it to act as a ligand in catalyst design. It can coordinate to metal centers, forming part of a catalytic system used in various chemical reactions, such as hydrogenation or oxidation processes. The cyclohexyl ring can also influence the steric environment around the metal center, affecting the catalyst’s selectivity .

Flavor and Fragrance Industry

Due to its potential to undergo esterification, (4,4-Dimethoxycyclohexyl)methanol can be used to synthesize esters that serve as flavoring agents or fragrances. The methoxy groups can contribute to the creation of ether-based fragrances, which are valued for their fresh and fruity notes .

Research Chemical

As a research chemical, (4,4-Dimethoxycyclohexyl)methanol is used in academic and industrial laboratories to study chemical reactions and processes. Its unique structure allows researchers to explore the reactivity of cyclohexyl-based compounds and the influence of substituents like methoxy groups on chemical behavior .

Each of these applications demonstrates the versatility and importance of (4,4-Dimethoxycyclohexyl)methanol in scientific research. Its ability to participate in various chemical reactions and processes makes it a valuable compound across multiple fields of study. The provided information is based on the compound’s properties and potential uses, reflecting its significance in scientific research .

Future Directions

While specific future directions for “(4,4-Dimethoxycyclohexyl)methanol” are not mentioned in the sources I found, research in the field of methanol and its derivatives is ongoing. For instance, there is recent progress in photocatalytic reduction of carbon dioxide to methanol .

properties

IUPAC Name

(4,4-dimethoxycyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-11-9(12-2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFYBMNWJONODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731325
Record name (4,4-Dimethoxycyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Dimethoxycyclohexyl)methanol

CAS RN

758716-89-1
Record name (4,4-Dimethoxycyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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